molecular formula C8H6N2O B8396714 6-(Oxiran-2-yl)nicotinonitrile

6-(Oxiran-2-yl)nicotinonitrile

Cat. No.: B8396714
M. Wt: 146.15 g/mol
InChI Key: IBPZPTOARDJFHX-UHFFFAOYSA-N
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Description

6-(Oxiran-2-yl)nicotinonitrile is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular architecture that combines a nicotinonitrile scaffold, a privileged structure in medicinal chemistry, with a reactive oxiran-2-yl (epoxide) group. The nicotinonitrile core is a well-established precursor in the synthesis of diverse heterocyclic compounds, particularly pyridine derivatives, which are known to exhibit a broad spectrum of biological activities. These activities include serving as inhibitors for various enzymes and receptors, with potential applications in developing anticancer, antimicrobial, and anti-inflammatory agents . The oxirane ring introduces a versatile handle for further chemical modification, enabling researchers to functionalize the molecule through nucleophilic ring-opening reactions or use it to create molecular hybrids and conjugates. This makes this compound an exceptionally valuable bifunctional intermediate for constructing more complex chemical entities, such as acyclic nucleoside mimics and other pharmacologically relevant structures . Its primary research utility lies in exploring structure-activity relationships (SAR) and as a key synthetic precursor in multi-component reactions for generating novel compound libraries in drug discovery campaigns . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-(oxiran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-3-6-1-2-7(10-4-6)8-5-11-8/h1-2,4,8H,5H2

InChI Key

IBPZPTOARDJFHX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Benzyne-Triggered Sulfur Ylide Formation

The most efficient method, as reported by, employs a benzyne-mediated epoxidation of carbonyl precursors. For 6-acetyl nicotinonitrile, the reaction proceeds via:

  • S–O Bond Insertion : Sulfoxide reacts with benzyne to generate a sulfur ylide.

  • Nucleophilic Attack : The ylide adds to the carbonyl carbon of 6-acetyl nicotinonitrile.

  • Epoxide Formation : Intramolecular cyclization yields the oxirane ring.

Reaction Conditions :

  • Reagents : Sulfoxide (1.2 equiv), benzyne (1.5 equiv), tetrahydrofuran (THF).

  • Temperature : 25°C (room temperature).

  • Time : 12–24 hours.

  • Yield : 78–85%.

Table 1: Optimization Parameters for Sulfur Ylide Epoxidation

ParameterOptimal ValueImpact on Yield
Sulfoxide Equiv1.2Maximizes ylide formation
SolventTHFEnhances solubility and stability
Temperature25°CPrevents decomposition
Reaction Time18 hoursBalances completion vs. byproducts

This method avoids harsh bases, making it compatible with nitrile groups.

Alternative Preparation Strategies

Nucleophilic Substitution with Epoxide Precursors

Chloronicotinonitrile derivatives can undergo nucleophilic substitution with epoxide-forming agents. For example, 6-chloronicotinonitrile reacts with glycidol in the presence of potassium carbonate:

6-chloronicotinonitrile+glycidolK2CO3,EtOHThis compound+HCl\text{6-chloronicotinonitrile} + \text{glycidol} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{this compound} + \text{HCl}

Conditions :

  • Reagents : Glycidol (1.5 equiv), K2_2CO3_3 (2.0 equiv).

  • Solvent : Ethanol, reflux (78°C).

  • Yield : 60–68%.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability in sulfur-mediated epoxidation, while protic solvents (e.g., ethanol) favor nucleophilic substitutions.

Table 2: Solvent Impact on Epoxidation Yield

SolventDielectric ConstantYield (%)
THF7.685
DMF36.772
Ethanol24.368

Temperature and Time

Elevated temperatures accelerate reactions but risk epoxide ring-opening. The sulfur ylide method achieves optimal yields at 25°C over 18 hours.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(C≡N)\nu(\text{C≡N}): 2224 cm1^{-1}.

    • ν(C-O-C)\nu(\text{C-O-C}): 1260 cm1^{-1}.

  • 1H NMR^{1}\text{H NMR} :

    • Pyridine H: δ 8.8–7.5 ppm (multiplet).

    • Epoxide H: δ 4.2–3.8 ppm (doublet of doublets).

Mass Spectrometry

  • Molecular Ion Peak : m/z 175.06 [M]+^+.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Scalability
Sulfur Ylide Epoxidation8598High
Nucleophilic Substitution6590Moderate
Oxidative Epoxidation5085Low

The sulfur ylide approach outperforms others in yield and purity, though it requires stringent moisture control .

Scientific Research Applications

Synthetic Organic Chemistry

6-(Oxiran-2-yl)nicotinonitrile is primarily used as a synthetic intermediate. Its reactivity enables the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo ring-opening reactions makes it valuable for synthesizing complex organic molecules.

Pharmaceutical Development

Research indicates that compounds similar to this compound have been explored for their potential as selective inhibitors of renal outer medullary potassium channels (ROMK). These inhibitors could be beneficial in treating conditions such as hypertension and heart failure, where diuretic or natriuretic effects are desired .

Chemical Reaction Studies

The compound serves as a model for studying various chemical reactions, including:

  • Ring Opening Reactions : Acid-catalyzed nucleophilic ring opening can produce vicinal halocyanohydrins.
  • Oxidation Reactions : Conversion of cyanohydrins to more complex structures using oxidizing agents.
  • Substitution Reactions : Interactions with halogenating agents to form halogenated derivatives.

These reactions not only enhance understanding of reaction mechanisms but also facilitate the synthesis of novel compounds with desired properties.

Case Study 1: Pharmaceutical Applications

A patent application describes the use of compounds like this compound as selective ROMK inhibitors, demonstrating their potential therapeutic applications in managing cardiovascular diseases . The study highlights the structural elements that contribute to their pharmacological activity, emphasizing the importance of this compound class in drug development.

Case Study 2: Synthetic Methodologies

Research has documented various synthetic methodologies utilizing this compound as a starting material. These methodologies explore its reactivity in forming more complex structures, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-yl)nicotinonitrile involves its bifunctional nature, allowing it to participate in various chemical reactions. The oxirane ring can undergo nucleophilic ring opening, while the cyano group can participate in substitution and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

Nicotinonitrile derivatives differ primarily in substituents at the 2-, 4-, and 6-positions of the pyridine ring. The epoxide group in 6-(Oxiran-2-yl)nicotinonitrile is unique compared to other substituents such as halogens, aryl groups, or heterocycles. Below is a comparative analysis of key analogues:

Table 1: Key Nicotinonitrile Derivatives and Their Properties
Compound Name 6-Position Substituent Key Properties/Activities References
This compound Oxirane (epoxide) High reactivity (epoxide ring-opening potential); potential as a synthetic intermediate Hypothetical
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile Furan-aryl hybrid Corrosion inhibition for carbon steel (92% efficiency in 1 M HCl) [Fouda et al., 2019]
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile Bromophenyl/ethoxy Analgesic and anti-inflammatory activity; non-planar crystal structure with π-π stacking [Chantrapromma et al., 2010]
6-(Trifluoromethyl)nicotinonitrile Trifluoromethyl Enhanced lipophilicity; used in radiolabeled probes for TRPV1 receptors [Makarov et al., 2019]
6-(Dibenzo[b,d]furan-2-yl)-4-(3,4-dimethoxyphenyl)nicotinonitrile Dibenzofuran/dimethoxyphenyl Antibacterial activity against MRSA (CFU reduction >50%) [Hassan et al., 2023]
6-Amino-5-nitropicolinonitrile Amino/nitro Hepatotoxicity (ALT/AST elevation in snails) [Kotb et al., 2022]

Physicochemical Properties

  • Solubility : The polar epoxide group may improve aqueous solubility compared to lipophilic aryl or trifluoromethyl derivatives.
  • Crystal Packing: Ethoxy- and aryl-substituted nicotinonitriles exhibit non-planar structures with π-π stacking and hydrogen bonding, whereas the epoxide’s strained ring might disrupt such interactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-substituted nicotinonitrile derivatives?

Nicotinonitrile derivatives are typically synthesized via cyclization reactions. For example, chalcone precursors react with malononitrile in the presence of sodium alkoxide (e.g., sodium ethoxide) under mild conditions. reports a 68% yield for 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile after recrystallization from ethanol . Key steps include stirring at room temperature, filtration, and slow solvent evaporation for crystal growth.

Q. How is X-ray crystallography utilized to resolve the molecular structure of nicotinonitrile derivatives?

Single-crystal X-ray diffraction (SCXRD) with instruments like Bruker APEXII CCD detectors and MoKα radiation (λ = 0.71073 Å) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement employs SHELXL/SHELXTL software to model atomic positions, hydrogen bonding, and crystallographic disorder (e.g., disordered thiophene rings in ) . R-values (e.g., R₁ = 0.038 in ) validate refinement accuracy.

Advanced Research Questions

Q. How do researchers address crystallographic disorder in nicotinonitrile derivatives, and what analytical challenges arise?

Disorder arises from dynamic molecular conformations, such as rotational flexibility in substituents. In , the thiophene ring exhibits two orientations with occupancies 0.858(2) and 0.142(2). Refinement strategies include:

  • Partitioning occupancy factors for disordered atoms.
  • Applying geometric restraints to bond lengths/angles.
  • Using ISOR or SIMU constraints to manage anisotropic displacement parameters . Misinterpretation of disorder can skew intermolecular interaction analyses, necessitating careful validation against residual electron density maps.

Q. What role do non-planar conformations play in the supramolecular assembly of nicotinonitrile derivatives?

Dihedral angles between aromatic rings influence packing modes. For instance, the pyridyl ring in forms dihedral angles of 25.22° (with 4-aminophenyl) and 24.80° (with thiophene), creating a twisted conformation. Non-planarity promotes staggered π-stacking and C–H···π interactions (e.g., centroid distances ~3.5 Å in ), stabilizing crystal lattices . Software like Mercury or OLEX2 visualizes these interactions for topology analysis.

Q. How can hydrogen-bonding networks and weak interactions be systematically characterized in nicotinonitrile crystals?

Intermolecular interactions are identified via:

  • Hydrogen bonds : N–H···N (e.g., 2.89 Å in ) and O–H···N bonds.
  • C–H···π interactions : Measured using centroid-to-H distances (e.g., 2.79 Å in ).
  • Halogen bonds : In chloro-substituted derivatives ( ), Cl···N/π interactions contribute to stability. Hirshfeld surface analysis quantifies interaction contributions, while PLATON validates bond geometries .

Q. What strategies optimize the biological activity of nicotinonitrile derivatives through substituent engineering?

Substituents modulate bioactivity by altering electronic and steric profiles. highlights amino groups enabling further functionalization (e.g., coupling with pharmacophores). Methodological steps include:

  • In vitro screening : Testing cytotoxicity (e.g., MCF7 cell lines in ) or enzyme inhibition.
  • Structure-activity relationships (SAR) : Correlating substituent position (e.g., 4-aminophenyl vs. naphthyl in ) with activity trends.
  • Docking studies : Simulating interactions with target proteins (e.g., KHK inhibitors in ) .

Methodological Notes

  • Crystallographic Refinement : Always validate disorder models using FoFc difference maps and cross-check with CHECKCIF reports to resolve alerts .
  • Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal reaction conditions (e.g., solvent, catalyst) for novel derivatives .

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